molecular formula C16H13N5O3S B4580708 1-METHYL-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

1-METHYL-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4580708
M. Wt: 355.4 g/mol
InChI Key: IRPQNQIXCZRTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the nitro group, and the attachment of the pyridylsulfanyl group. Common reagents used in these reactions include hydrazines, nitrating agents, and sulfur-containing compounds. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-METHYL-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but lacks the pyridylsulfanyl group.

    3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group and pyridylsulfanyl group.

    1-METHYL-3-NITRO-5-(2-PYRIDYL)PYRAZOLE: Similar but lacks the sulfanyl group.

Uniqueness

The presence of the pyridylsulfanyl group in 1-METHYL-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE makes it unique compared to other similar compounds. This group can enhance the compound’s ability to interact with biological targets and improve its overall chemical stability .

Properties

IUPAC Name

1-methyl-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c1-20-7-5-14(19-20)16(22)18-11-8-12(21(23)24)10-13(9-11)25-15-4-2-3-6-17-15/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPQNQIXCZRTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)SC3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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